(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one
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Overview
Description
The compound (1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2’-oxirane]-11-one is a complex organic molecule with a unique spirocyclic structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and an oxirane ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction to form the tetracyclic core, followed by selective functionalization to introduce the hydroxyl groups and the oxirane ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets. For example, the hydroxyl groups and oxirane ring can form hydrogen bonds and covalent bonds with enzymes or receptors, modulating their activity. The spirocyclic structure also contributes to its unique binding properties and stability.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2’-oxirane]-11-one
- (1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2’-oxirane]-11-one
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. The presence of multiple chiral centers and functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H20O7 |
---|---|
Molecular Weight |
312.31 g/mol |
IUPAC Name |
(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |
InChI |
InChI=1S/C15H20O7/c1-12(2,18)5-6-11(17)21-7(5)8(16)13(3)14(4-20-14)9-10(22-9)15(6,13)19/h5-10,16,18-19H,4H2,1-3H3/t5?,6-,7-,8-,9-,10+,13+,14-,15+/m1/s1 |
InChI Key |
IZLYIEOSKVYJIP-SXJFZGQRSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]([C@H]3C([C@@H]([C@@]1([C@@H]4[C@H]([C@]25CO5)O4)O)C(=O)O3)C(C)(C)O)O |
Canonical SMILES |
CC12C(C3C(C(C1(C4C(C25CO5)O4)O)C(=O)O3)C(C)(C)O)O |
Origin of Product |
United States |
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